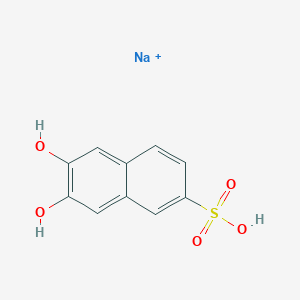
Potassium-39
概要
説明
Potassium-39 is an isotope of potassium with 19 protons and 20 neutrons . It makes up about 93.3% of the total potassium . It is stable and does not have any decay products .
Synthesis Analysis
Potassium-39 is naturally occurring and is about 13.5 times more plentiful than potassium-41 . The natural radioactivity of potassium is due to beta radiation from the potassium-40 isotope .Molecular Structure Analysis
Potassium-39 has an isotopic mass of 38.96370649 u and a nuclear binding energy of 333.72396889 MeV per nucleus .Chemical Reactions Analysis
Potassium-39, like other potassium isotopes, can react with various substances. For example, in the presence of acetic acid, potassium reacts to produce CO2 .Physical And Chemical Properties Analysis
Potassium-39 has a mass number of 39, an atomic number of 19, and 20 neutrons . It is highly reactive and can ignite in moist air or because of friction or static sparks . It is highly corrosive to eyes, skin, and mucous membranes .科学的研究の応用
Nuclear Magnetic Resonance (NMR) Studies : 39K has been used in NMR studies, particularly for exploring molten potassium salts and the formation of complexes in non-aqueous media. 39K NMR has also found applications in studying biochemical processes and polysaccharide gels (Drakenberg, 1986).
Potassium Isotope Measurements : High-precision potassium isotope measurements have been improved, allowing for better understanding of the 41K/39K ratios in various materials, including basalts, which contribute to our knowledge of the Bulk Silicate Earth potassium isotopic composition (Wang & Jacobsen, 2016).
In Vivo Medical Imaging : In vivo 39K MRI has been developed and applied to human heart studies, highlighting the critical role of potassium ions in cardiac electrophysiology and their changes in cardiovascular diseases (Wenz et al., 2020).
Myocardial Potassium Concentrations : Research has shown that 39K MRI can reflect regional intracellular potassium concentrations, particularly in the context of heart pathophysiologies like infarction (Fieno et al., 1999).
Potassium-Ionophore Complexes : Studies have been conducted on the complexation of K+ by ionophores using 39K NMR, demonstrating the feasibility of studying potassium-ligand interactions at millimolar concentrations (Neurohr et al., 1983).
Solid-State NMR Spectra of Potassium Salts : 39K Solid State NMR spectra have been used to study potassium salts, revealing significant insights into the chemical shift range and local environment of potassium ions (Moudrakovski & Ripmeester, 2007).
Cell Potassium Studies : 39K Spin Echo Nuclear Magnetic Resonance has provided insights into cell potassium, indicating its complexed state in cellular environments (Cope & Damadian, 1970).
Potassium in Food Analysis : Neutron activation analysis has been employed to evaluate 40K in food by determining total potassium, highlighting the importance of potassium isotopes in dietary analysis (Sánchez et al., 2006).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
potassium-39 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K/i1+0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMJMSJWJFRBEC-IGMARMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[39K] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930947 | |
| Record name | (~39~K)Potassium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
38.96370648 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium-39 | |
CAS RN |
14092-91-2 | |
| Record name | (~39~K)Potassium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


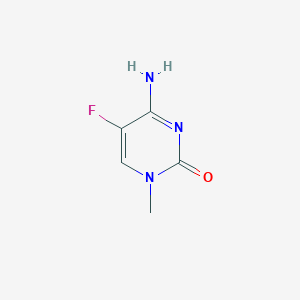
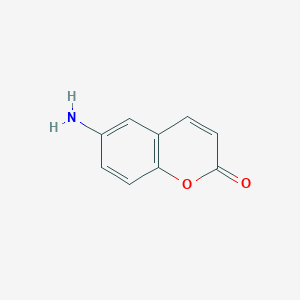
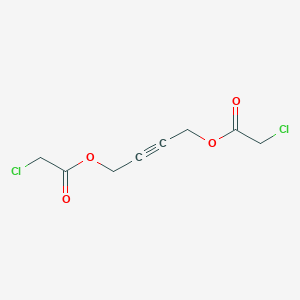
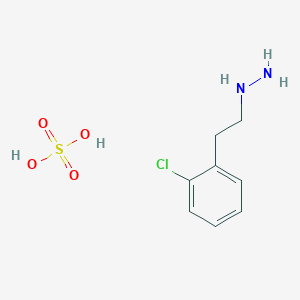
![6-Methylbenzo[d]isoxazole](/img/structure/B86724.png)
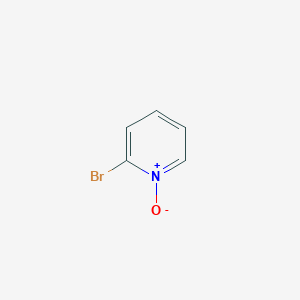
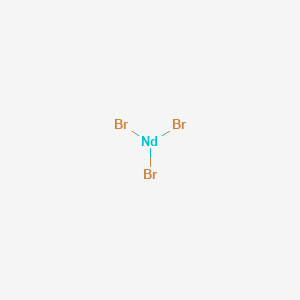
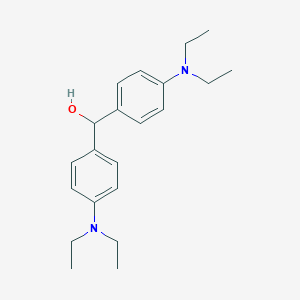
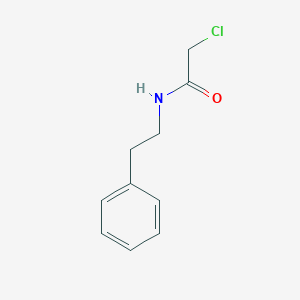
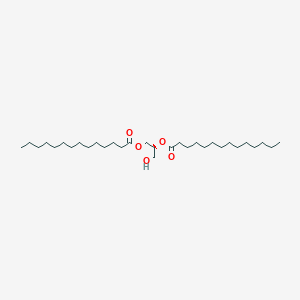
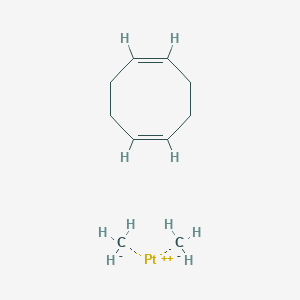
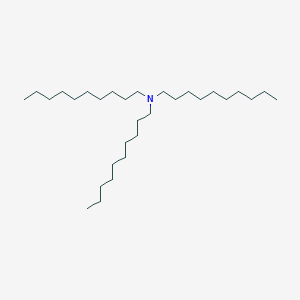
![1-Acetyl-1H-benzo[cd]indol-2-one](/img/structure/B86741.png)
